molecular formula C24H21ClN2O2 B10911367 1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole

Cat. No.: B10911367
M. Wt: 404.9 g/mol
InChI Key: SRFIPBLPJRQKTO-UHFFFAOYSA-N
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Description

1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole is an organic compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of chloro, methyl, and methoxy substituents on the phenyl rings attached to the pyrazole core.

Preparation Methods

The synthesis of 1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole typically involves multi-step reactions starting from commercially available starting materials. The synthetic route may include the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester.

    Substitution reactions:

    Coupling reactions: The final step may involve coupling the substituted phenyl rings with the pyrazole core using palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura or Heck reactions.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve high yields and purity.

Chemical Reactions Analysis

1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to form alcohols or amines.

    Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents on the phenyl rings. Common reagents include halogens, nitrating agents, and sulfonating agents.

    Coupling reactions: The compound can participate in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Scientific Research Applications

1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole has various scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.

    Biology: The compound can be used as a probe to study biological processes and interactions at the molecular level.

    Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of enzymes, receptors, or other proteins, leading to modulation of biological processes. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-(4-chloro-2-methylphenyl)-3-(4-methoxyphenyl)urea: This compound has a similar structure but contains a urea moiety instead of a pyrazole ring.

    3-chloro-4-methylphenyl isocyanate: This compound contains an isocyanate group and is used as a building block in organic synthesis.

    4-methoxyphenyl isocyanate: This compound contains a methoxy group and is used in the synthesis of various organic compounds.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the pyrazole ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C24H21ClN2O2

Molecular Weight

404.9 g/mol

IUPAC Name

1-(3-chloro-4-methylphenyl)-3,5-bis(2-methoxyphenyl)pyrazole

InChI

InChI=1S/C24H21ClN2O2/c1-16-12-13-17(14-20(16)25)27-22(19-9-5-7-11-24(19)29-3)15-21(26-27)18-8-4-6-10-23(18)28-2/h4-15H,1-3H3

InChI Key

SRFIPBLPJRQKTO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=CC(=N2)C3=CC=CC=C3OC)C4=CC=CC=C4OC)Cl

Origin of Product

United States

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